Reliable pyridazine aldehyde for bioisosteric replacement. Pyridazine-4-carbaldehyde (CAS 50901-42-3) delivers the 4-formyl handle for linear extension, while the diazine core boosts solubility and metabolic stability vs phenyl/pyridine.
Pyridazine-4-carbaldehyde (CAS 50901-42-3) is a highly versatile, π-deficient heteroaromatic building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a formyl group at the 4-position of a 1,2-diazine ring, it serves as a critical precursor for introducing the pyridazine pharmacophore into complex scaffolds via reductive aminations, condensations, and organometallic additions . In industrial and pharmaceutical procurement, this compound is primarily selected to execute bioisosteric replacements of phenyl or pyridine rings, leveraging the unique electronic properties of the dinitrogen core to tune lipophilicity, enhance aqueous solubility, and improve the metabolic stability of downstream drug candidates .
Substituting Pyridazine-4-carbaldehyde with generic alternatives like pyridine-4-carbaldehyde or benzaldehyde fundamentally alters the physicochemical profile of the synthesized material. The pyridazine core possesses a significantly higher dipole moment and a lower conjugate acid pKa compared to pyridine, which drastically shifts the hydrogen-bond accepting capacity and aqueous solubility of the final API . Furthermore, substitution with the positional isomer pyridazine-3-carbaldehyde fails in many synthetic routes because the 3-position is subject to direct steric and electronic interference from the adjacent dinitrogen system. The 4-position provides a less hindered vector for linear scaffold extension while maintaining the core's unique electronic benefits, making this specific isomer non-interchangeable for targeted drug discovery and macrocycle construction [1].
Incorporating the pyridazine core via Pyridazine-4-carbaldehyde significantly alters the electronic profile of the resulting scaffold compared to pyridine-4-carbaldehyde. The parent pyridazine core exhibits a dipole moment of approximately 4.22 D, compared to 2.19 D for pyridine. This high dipole moment translates directly to enhanced hydrogen-bond accepting capacity and improved aqueous solubility in downstream active pharmaceutical ingredients (APIs), without requiring the addition of polar aliphatic appendages.
| Evidence Dimension | Core Dipole Moment |
| Target Compound Data | 4.22 D (Pyridazine core) |
| Comparator Or Baseline | 2.19 D (Pyridine core) |
| Quantified Difference | ~92% higher dipole moment |
| Conditions | Standard physicochemical profiling of unsubstituted diazine vs. azine cores |
Procuring this specific diazine precursor is essential for drug discovery programs aiming to improve the aqueous solubility and target complexation of lead compounds.
The basicity of the pyridazine ring is considerably lower than that of pyridine, with a conjugate acid pKa of approximately 2.3 versus 5.2 for pyridine . Utilizing Pyridazine-4-carbaldehyde rather than pyridine-4-carbaldehyde allows process chemists to synthesize heteroaromatic analogs with significantly reduced basicity. This reduction is a proven strategy to mitigate off-target toxicities, such as hERG channel liabilities, while maintaining strong target binding through the dinitrogen system.
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | pKa ~2.3 |
| Comparator Or Baseline | pKa ~5.2 (Pyridine core) |
| Quantified Difference | 2.9 log unit reduction in basicity |
| Conditions | Aqueous conditions at standard temperature (20-25 °C) |
Selecting this precursor enables the synthesis of less basic, more metabolically stable drug candidates with reduced cardiovascular toxicity risks.
Pyridazine-4-carbaldehyde demonstrates robust processability in standard reductive amination and condensation protocols. In the synthesis of complex nitrogen-containing heterocycles, coupling this aldehyde with primary or secondary amines using standard hydride sources yields the corresponding pyridazin-4-ylmethyl amines efficiently. Literature studies report yields of 65% to 87% for one-pot reductive alkylations, which is highly competitive with, and often superior to, sterically hindered or electronically deactivated heteroaryl aldehydes[1].
| Evidence Dimension | Reductive Alkylation / Amination Yield |
| Target Compound Data | 65–87% typical yield |
| Comparator Or Baseline | Sterically hindered heteroaryl aldehydes (often <50% yield) |
| Quantified Difference | Consistent high-yielding conversion (>65%) |
| Conditions | Standard reductive amination (e.g., NaBH(OAc)3 in DCE/CH2Cl2 or Hantzsch ester sequences) |
High processability in standard coupling reactions ensures reproducible, scalable synthesis of complex APIs without requiring specialized or expensive catalytic systems.
Due to its high dipole moment and lower pKa relative to pyridine, Pyridazine-4-carbaldehyde is the optimal precursor for replacing phenyl or pyridine rings during lead optimization. This substitution is particularly valuable in CNS and oncology drug discovery, where increasing aqueous solubility while maintaining blood-brain barrier permeability and mitigating hERG liabilities is critical for clinical success .
The 4-position formyl group serves as a versatile handle for synthesizing complex hinge-binding motifs. It is extensively procured to construct 3-substituted quinolines, pyrrolo-pyridazines, and other fused systems targeting enzymes like PTPN1/2 or various kinases, where the dinitrogen system provides essential hydrogen bond interactions with the target protein backbone [1].
The highly reactive aldehyde functionality allows for efficient Schiff-base condensation with polyamines to form macrocycles. The unique geometry and electronic properties of the pyridazine ring make Pyridazine-4-carbaldehyde a valuable component in designing selective metal chelators and supramolecular assemblies where standard azine precursors fail to provide the correct coordination geometry [2].
Irritant